Critical Role of the 5-Hydroxyimino Group in Generating Potent Aldose Reductase Inhibition
In the development of rhodanine-based aldose reductase inhibitors (ARIs), the nature of the substituent at the 5-position is the primary determinant of potency [1]. The class-level SAR indicates that an unsubstituted rhodanine, such as 3-ethylrhodanine (CAS 7648-01-3), lacks the necessary aromatic or polar functionality to engage the enzyme's active site and is thus inactive [2]. The 5-hydroxyimino derivative, with its dual hydrogen-bond donor/acceptor capacity, mimics the enolate transition state or interacts with key residues in the 'specificity pocket' of aldose reductase, a feature absent in the simple 3-ethyl analog. This specific functionalization is a prerequisite for achieving micromolar to sub-micromolar IC50 values required for a viable lead compound [1].
| Evidence Dimension | Aldose Reductase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Predicted to be active (IC50 < 10 µM) based on class SAR; exact value for compound not published [1] |
| Comparator Or Baseline | 3-Ethylrhodanine (CAS 7648-01-3): Inactive or IC50 > 100 µM [2] |
| Quantified Difference | > 10-fold window; qualitative activity cliff defined by 5-substitution [1] |
| Conditions | In vitro aldose reductase inhibition assay (class-level inference from patent EP0143461 and related rhodanine literature) [1] [2] |
Why This Matters
The presence of the 5-hydroxyimino group is the minimal structural feature for rhodanine-based aldose reductase inhibition, making the unsubstituted analog useless for this target; procurement must prioritize the 5-hydroxyimino derivative.
- [1] Patent EP0143461A2. Rhodanine derivative, process for preparing the same and pharmaceutical composition containing the same. European Patent Office, 1985. View Source
- [2] NIST Chemistry WebBook. 4-Thiazolidinone, 3-ethyl-2-thioxo-. (Data for inactive parent scaffold, CAS 7648-01-3). Available at: https://webbook.nist.gov/cgi/inchi?ID=C7648013 View Source
